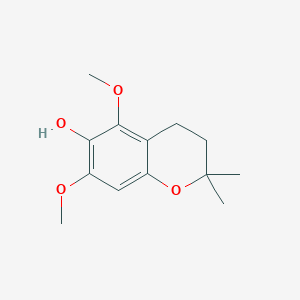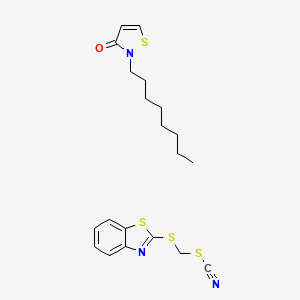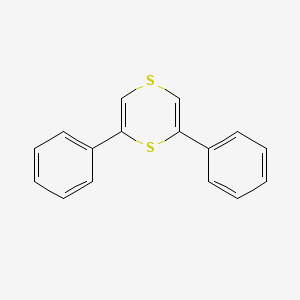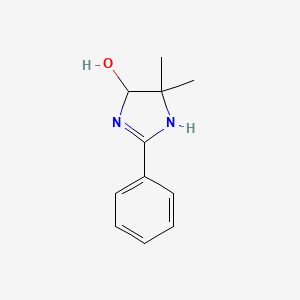
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and two methyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol can be achieved through various methods. One common approach involves the cyclization of amidines and ketones under transition-metal-free conditions . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . These reactions typically require mild conditions and can be carried out in aqueous or ethanolic solutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions include imidazolone derivatives, amine derivatives, and substituted imidazoles .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Similar in structure but lacks the dimethyl groups.
4,5-Dihydro-1H-imidazole-4-ol: Similar core structure but without the phenyl and dimethyl groups.
Uniqueness
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is unique due to the presence of both phenyl and dimethyl groups, which enhance its chemical stability and biological activity.
Propiedades
Número CAS |
90859-31-7 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-phenyl-1,4-dihydroimidazol-4-ol |
InChI |
InChI=1S/C11H14N2O/c1-11(2)10(14)12-9(13-11)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3,(H,12,13) |
Clave InChI |
DHVGCZJXRGUSBR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N=C(N1)C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


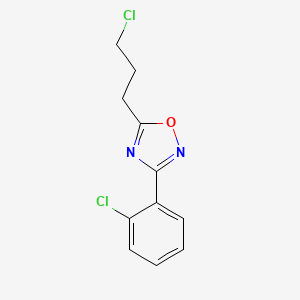

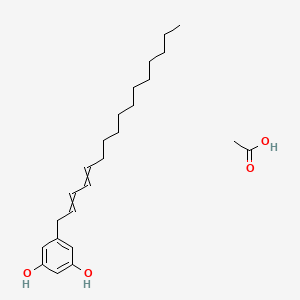
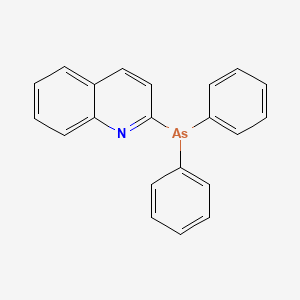
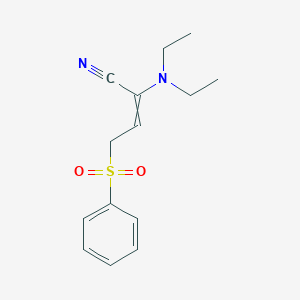
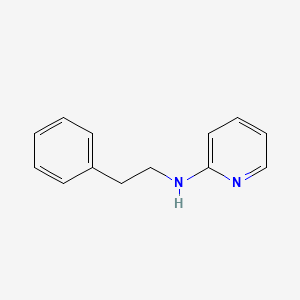
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
